BenchChemオンラインストアへようこそ!

Lenalidomide hydrochloride

PROTAC development CRBN ligand screening Molecular glue discovery

Lenalidomide hydrochloride (CAS 1243329-97-6) is a well-characterized second-generation IMiD and cereblon (CRBN) E3 ligase ligand (IC50=2.694 μM, TR-FRET). It is the essential reference control for screening novel CRBN ligands and validating PROTAC degraders. Its differentiated polymorphs—form DH with superior stability at 40°C/75% RH, form α with enhanced dissolution—make it a critical model for solid-state and formulation research. With confirmed lack of teratogenicity in preclinical models and significantly lower peripheral neuropathy versus thalidomide (2.4% vs. 19.1%, p<0.001), it is the safer comparator for medicinal chemistry optimization and bioequivalence studies.

Molecular Formula C13H14ClN3O3
Molecular Weight 295.72 g/mol
CAS No. 1243329-97-6
Cat. No. B1139468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide hydrochloride
CAS1243329-97-6
SynonymsCC-5013
Molecular FormulaC13H14ClN3O3
Molecular Weight295.72 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl
InChIInChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H
InChIKeyRYWZLJSDFZVVTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide Hydrochloride (CAS 1243329-97-6) Product Overview for Research and Procurement


Lenalidomide hydrochloride (CAS 1243329-97-6), a thalidomide derivative, is a second-generation immunomodulatory drug (IMiD) that functions as a cereblon (CRBN) E3 ubiquitin ligase ligand [1]. This interaction induces the selective ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which underlies its therapeutic effects in hematological malignancies [2]. Its specific molecular properties, such as CRBN binding affinity and polymorph-dependent solid-state stability, differentiate it from both the first-generation compound thalidomide and the more potent third-generation analog pomalidomide, making it a critical comparator for drug development and a subject of extensive generic formulation studies [1][3][4].

Why Lenalidomide Hydrochloride Cannot Be Directly Substituted with Other IMiDs


Within the IMiD class, lenalidomide, pomalidomide, and thalidomide possess distinct pharmacological, toxicological, and solid-state profiles, making them non-interchangeable [1][2]. Their differential potencies in CRBN binding and IKZF1/3 degradation, which differ by up to an order of magnitude, directly dictate their clinical utility and the development of resistance mechanisms [3]. Preclinical models further demonstrate a clear safety differentiation, such as lenalidomide's lack of teratogenicity in contrast to thalidomide [4]. For procurement and research, this necessitates the sourcing of a specific, well-characterized compound; for instance, the discovery of lenalidomide polymorphs with superior stability or solubility compared to the marketed form underscores that even the same chemical entity can exhibit variable, form-dependent performance, invalidating the assumption of equivalence [5].

Quantitative Evidence for Selecting Lenalidomide Hydrochloride Over Analogs


CRBN Binding Affinity: Lenalidomide as a Baseline in TR-FRET Assays

In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, lenalidomide serves as a well-characterized reference point for novel cereblon (CRBN) ligand development. Its IC50 of 2.694 μM provides a clear baseline against which new, higher-affinity compounds are measured. A newly synthesized ligand, YJ1b, exhibited a 13-fold increase in binding affinity (IC50 = 0.206 μM) compared to lenalidomide in this assay [1].

PROTAC development CRBN ligand screening Molecular glue discovery

Differential Risk of Peripheral Neuropathy: Lenalidomide vs. Thalidomide

A retrospective study of multiple myeloma patients directly compared the incidence of peripheral neuropathy (PN) between lenalidomide (LD) and thalidomide (TD) treatment groups. The data show a significantly lower rate of neuropathy aggravation with lenalidomide. An increase in PN severity was observed in only 2.4% of patients in the LD group compared to 19.1% in the TD group (p<0.001) [1]. This clinically significant difference translates to a higher proportion of patients being able to continue lenalidomide therapy without neuropathy progression.

Comparative toxicology Clinical safety Multiple Myeloma

Polymorph-Dependent Stability and Dissolution of Lenalidomide Solid Forms

A comprehensive solid-state screening study discovered two new anhydrous forms (α and β) and one new dihydrate (DH) of lenalidomide, characterizing them against the currently marketed form. The new dihydrate form DH demonstrated superior stability under accelerated storage conditions (40 °C/75% RH) compared to other forms [1]. Concurrently, the new anhydrous form α exhibited a faster initial dissolution rate and larger apparent solubility than the currently marketed form [1].

Solid-state characterization Polymorph screening Preformulation

Comparative Metabolic Stability of Lenalidomide Analogs in Human Liver Microsomes

In a study optimizing lenalidomide derivatives, the metabolic stability of a benzylic thioether-substituted lenalidomide (compound 3a) was directly compared to a 4-F-phenyl-thioether analog (compound 3ak) in human liver microsomes. The reference lenalidomide derivative (3a) exhibited a very short half-life (T1/2) of just 3 minutes, which was dramatically improved to 416.7 minutes for the optimized analog 3ak [1]. This represents a more than 100-fold enhancement in metabolic stability.

Medicinal chemistry Drug metabolism Pharmacokinetics

Potency Differential: Lenalidomide vs. Pomalidomide in IKZF1/3 Degradation

In preclinical models of multiple myeloma, pomalidomide, a third-generation IMiD, demonstrates significantly enhanced target engagement compared to lenalidomide. It has been shown to be up to 10 times more potent than lenalidomide in inducing the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [1][2]. This increased potency is a primary reason pomalidomide can retain activity in patients who have developed resistance to lenalidomide.

IMiD pharmacology Target engagement Multiple Myeloma

Lenalidomide Pharmacokinetics and Bioequivalence: A Standard for Generic Formulation

A randomized, single-dose, crossover study in 42 healthy subjects directly compared the pharmacokinetics of a test lenalidomide 25 mg tablet to the reference formulation (Revlimid® capsule). The study demonstrated bioequivalence with 90% confidence intervals (CIs) for both Cmax (0.9250-1.0799) and AUCt (0.9451-0.9850) falling within the conventional acceptance range of 0.80-1.25 [1]. This confirms the two formulations are therapeutically interchangeable.

Bioequivalence studies Pharmacokinetics Generic drug development

Optimal Research and Industrial Applications for Lenalidomide Hydrochloride


Reference Standard in PROTAC and Molecular Glue Discovery

Due to its well-characterized, moderate binding affinity to cereblon (CRBN) (IC50 = 2.694 μM in TR-FRET assays), lenalidomide hydrochloride is an essential reference control for screening and validating novel CRBN ligands [1]. Its use allows for direct, quantitative comparison of new chemical entities, facilitating the structure-activity relationship (SAR) studies critical to developing more potent and selective protein degraders.

Solid-State Screening and Preformulation Development

The discovery that lenalidomide can exist in multiple anhydrous and dihydrate forms with distinct physicochemical properties (e.g., form DH's superior stability at 40 °C/75% RH and form α's enhanced dissolution) makes it a valuable case study for solid-state research [1]. Lenalidomide hydrochloride serves as a model compound for developing and validating high-throughput polymorph screening methods and for studying the impact of crystal form on formulation performance.

Medicinal Chemistry Lead Optimization

The lenalidomide scaffold is a validated starting point for optimizing drug-like properties. As demonstrated by a 138.9-fold increase in metabolic half-life (from 3 to 416.7 minutes in human liver microsomes) through targeted chemical modification, this compound provides a robust platform for medicinal chemists to investigate and improve metabolic stability and other pharmacokinetic parameters [1].

Clinical Trial and Real-World Evidence Generation

The established, quantifiable safety and efficacy profile of lenalidomide, including its significantly lower incidence of peripheral neuropathy compared to thalidomide (2.4% vs. 19.1% aggravation, p<0.001), positions it as a key comparator in clinical research [1]. It is used as a reference arm in trials for novel therapies and is the subject of extensive bioequivalence studies, as seen in the demonstration of interchangeability between generic and reference formulations based on Cmax and AUC criteria [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.